

13C NMR chemical shifts of 2-(2-Methoxyphenoxy)benzoic acid

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Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)benzoic acid

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An In-depth Technical Guide to the ^{13}C NMR Chemical Shifts of **2-(2-Methoxyphenoxy)benzoic acid**

Abstract

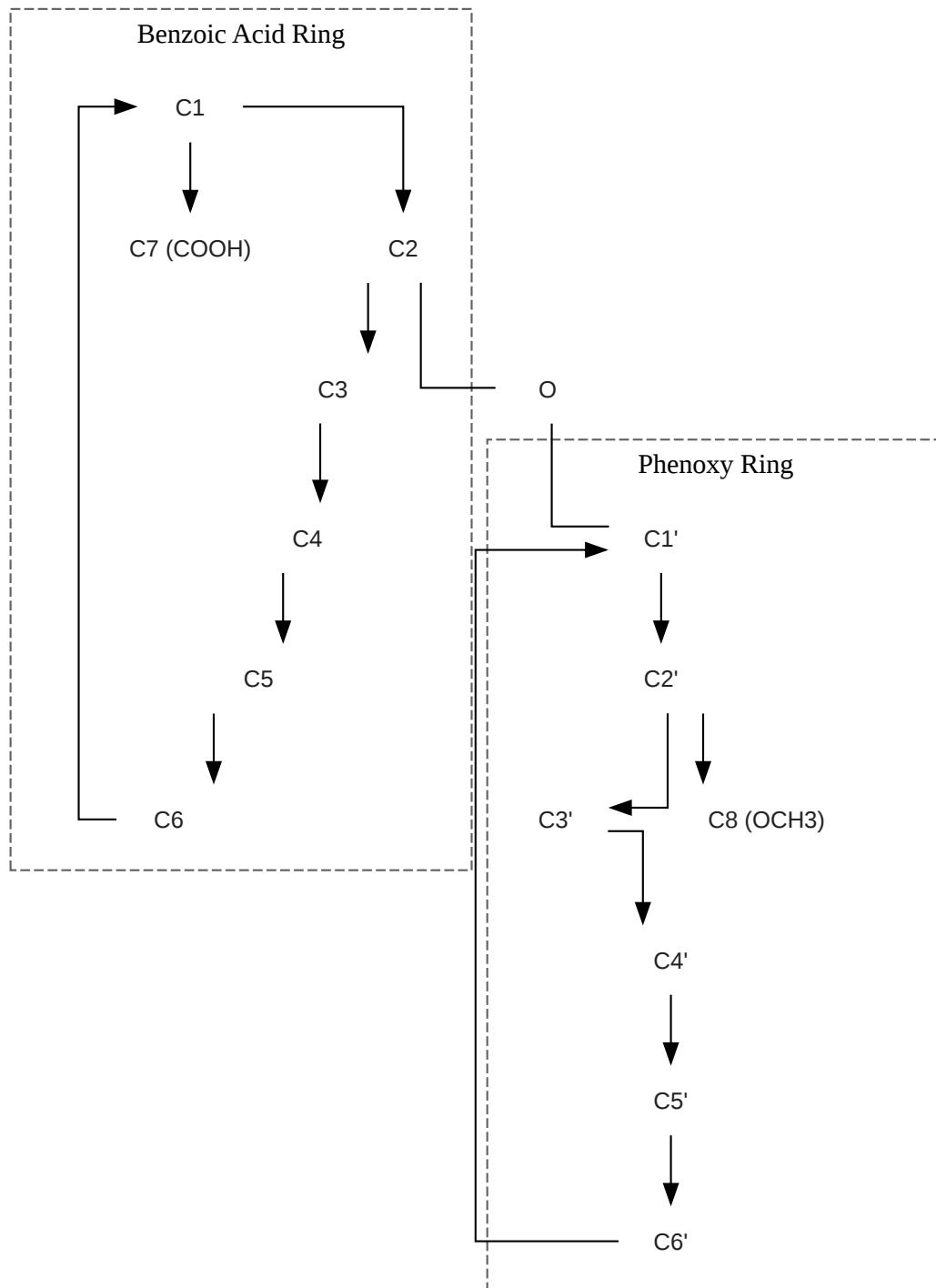
This technical guide offers a comprehensive analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectrum of **2-(2-Methoxyphenoxy)benzoic acid**. As a molecule incorporating a benzoic acid moiety, a diaryl ether linkage, and a methoxy group, its ^{13}C NMR spectrum presents a unique fingerprint reflective of its complex electronic and steric environment. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical characterization. By integrating foundational NMR principles with a detailed, predictive assignment of chemical shifts and a robust experimental protocol, this guide serves as an authoritative resource for understanding and acquiring the ^{13}C NMR spectrum of this compound and structurally related molecules.

Molecular Structure and Carbon Environments

2-(2-Methoxyphenoxy)benzoic acid (CAS 1137-41-3) is a disubstituted benzoic acid derivative featuring a phenoxy group at the 2-position, which itself is substituted with a methoxy group at its 2'-position. This substitution pattern results in 14 unique carbon environments, each with a distinct chemical shift in the ^{13}C NMR spectrum. The absence of molecular

symmetry means that all 14 carbon atoms are chemically non-equivalent and should, in principle, produce 14 discrete signals.

A clear and unambiguous numbering system is essential for accurate spectral assignment. The following diagram illustrates the molecular structure with the IUPAC-recommended numbering convention used throughout this guide.

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Caption: Molecular structure of **2-(2-Methoxyphenoxy)benzoic acid** with IUPAC numbering.

Foundational Principles for Spectral Interpretation

The chemical shift (δ) of each carbon atom is primarily influenced by its local electronic environment. Key factors for **2-(2-Methoxyphenoxy)benzoic acid** include:

- Carboxylic Acid Carbon (C7): The carbon atom of a carboxyl group is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms.^[1] It typically resonates in the downfield region of the spectrum, generally between 165 and 185 ppm.^{[2][3]} Aromatic carboxylic acids tend to appear towards the upfield end of this range.^[2]
- Aromatic Carbons (C1-C6, C1'-C6'): Carbons within benzene rings resonate in a characteristic region, typically from 110 to 160 ppm.^{[3][4]} The precise shift is determined by the nature of the substituents.
 - Electron-Withdrawing Groups (EWGs): The -COOH group is an EWG, which deshields the attached ipso-carbon (C1) and other carbons in the ring, particularly at the ortho and para positions.
 - Electron-Donating Groups (EDGs): The ether oxygen (-OAr) and methoxy (-OCH₃) groups are strong EDGs. They shield the aromatic carbons, causing upfield shifts, especially for the ortho and para positions. Carbons directly bonded to oxygen (C2, C2') are significantly deshielded and appear far downfield in the aromatic region.
- Methoxy Carbon (C8): The methyl carbon of an aromatic methoxy group typically has a chemical shift of approximately 56 ppm.^[5] However, this value is sensitive to steric hindrance. If bulky ortho substituents force the methoxy group out of the plane of the aromatic ring, its carbon signal can be shifted downfield to ~62 ppm.^{[5][6][7]} This "ortho effect" is a key diagnostic feature.

Predictive Analysis and Chemical Shift Assignments

While a definitive, fully assigned experimental spectrum is not widely published, a highly accurate prediction of the ¹³C NMR chemical shifts can be synthesized from established substituent effects and data from analogous compounds like 2-methoxybenzoic acid and substituted diaryl ethers.^{[8][9]} The following table details the predicted assignments for each carbon in a common NMR solvent like DMSO-d₆.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale for Assignment
C7	168.0 - 171.0	Carboxylic Acid Carbonyl: Highly deshielded by two oxygen atoms, characteristic of an aromatic carboxylic acid. [2] [10]
C2	155.0 - 158.0	Quaternary C-OAr: Directly bonded to the electron- withdrawing ether oxygen, causing a significant downfield shift.
C2'	150.0 - 153.0	Quaternary C-OCH ₃ : Directly bonded to the methoxy group's oxygen, resulting in a strong deshielding effect.
C1'	145.0 - 148.0	Quaternary C-OAr: Bonded to the ether oxygen, but its shift is also influenced by the adjacent C2' with its methoxy group.
C6	133.0 - 135.0	Aromatic CH:Ortho to the - COOH group and meta to the - OAr group. Deshielded by the adjacent carboxylic acid.
C4	131.0 - 133.0	Aromatic CH:Para to the - COOH group and meta to the - OAr group. Exhibits moderate deshielding.
C1	125.0 - 128.0	Quaternary C-COOH:Ipso- carbon attached to the carboxylic acid group.
C4'	123.0 - 125.0	Aromatic CH:Meta to the ether linkage and para to the -OCH ₃

group. Influenced by both groups.

C5'	121.0 - 123.0	Aromatic CH:Para to the ether linkage and meta to the -OCH ₃ group.
C5	120.0 - 122.0	Aromatic CH:Meta to both the -COOH and -OAr groups.
C3'	115.0 - 118.0	Aromatic CH:Ortho to the ether linkage and meta to the -OCH ₃ group. Shielded by the ether oxygen.
C3	114.0 - 117.0	Aromatic CH:Ortho to the -OAr group, which causes significant shielding (upfield shift).
C6'	112.0 - 115.0	Aromatic CH:Ortho to the -OCH ₃ group, leading to a strong shielding effect.
C8	55.5 - 57.0	Methoxy Carbon: Typical chemical shift for an aromatic methoxy group. ^{[5][6]} The value may trend slightly higher if steric crowding from the adjacent ether linkage restricts rotation.

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful attention to sample preparation and instrument parameters. The following protocol is a self-validating system designed for reproducibility.

Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended for carboxylic acids due to its excellent solvating power and its ability to minimize peak broadening of the carboxyl proton through hydrogen bonding.[10] CDCl₃ can also be used, but solubility may be lower.[1]
- Concentration: Dissolve 20-30 mg of **2-(2-Methoxyphenoxy)benzoic acid** in approximately 0.6-0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved.
- Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) as an internal reference, setting the chemical shift of its signal to 0.0 ppm.[1]
- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Sealing: Cap the NMR tube securely.

NMR Spectrometer Parameters

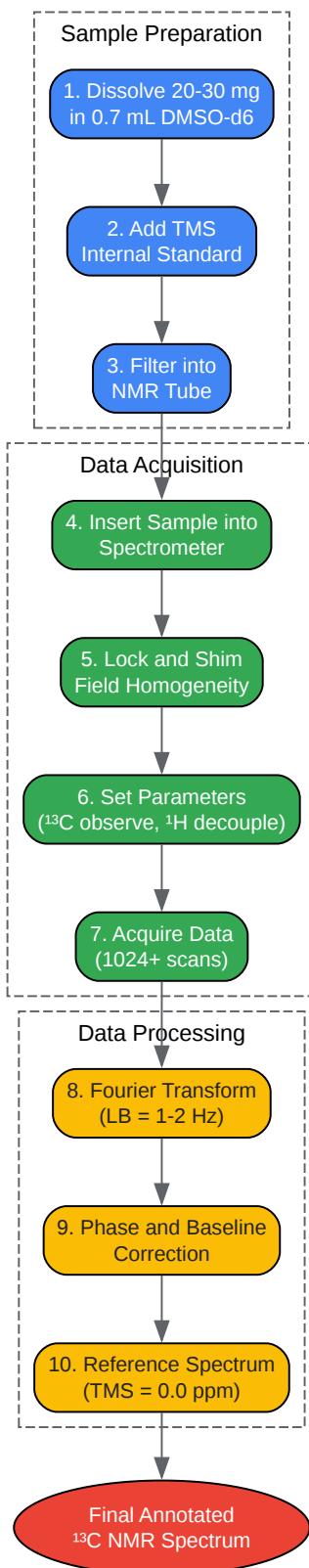
The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

- Nucleus: Observe ¹³C.
- Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). This removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.
- Temperature: Set to a constant temperature, typically 298 K (25 °C).
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.[11]
- Acquisition Parameters:
 - Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, from TMS to the carbonyl carbon, are captured.
 - Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

- Relaxation Delay (d1): 2.0 seconds. Quaternary carbons have longer relaxation times; a sufficient delay is necessary for their quantitative observation, though it increases experiment time.
- Acquisition Time (aq): 1.0 - 1.5 seconds.
- Number of Scans (ns): 1024 to 4096 scans. A large number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.

Data Processing

- Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
- Correction: Perform automated or manual phase correction and baseline correction to produce a clean, flat spectrum.
- Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (DMSO-d₆ at 39.52 ppm).

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Caption: Standard experimental workflow for ^{13}C NMR spectroscopy.

Conclusion

The ^{13}C NMR spectrum of **2-(2-Methoxyphenoxy)benzoic acid** provides a wealth of structural information. The 14 unique signals can be assigned with high confidence by understanding the interplay of inductive, resonance, and steric effects of the carboxylic acid, ether, and methoxy functional groups. The chemical shifts of the carbonyl carbon (C7), the oxygen-bearing aromatic carbons (C2, C2'), and the methoxy carbon (C8) are particularly diagnostic. By following the detailed experimental protocol provided, researchers can reliably obtain a high-resolution spectrum, enabling unambiguous structural verification and purity assessment, which are critical steps in chemical synthesis and drug development.

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